
minimizing RNase contamination in FXN siRNA
experiments

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
FXN Human Pre-designed siRNA

Set A

Cat. No.: B12388133

Get Quote

Technical Support Center: FXN siRNA
Experiments
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize RNase

contamination in Frataxin (FXN) siRNA experiments.

Frequently Asked Questions (FAQs)
Q1: What are RNases and why are they a concern in FXN siRNA experiments?

A1: RNases are ubiquitous enzymes that degrade RNA molecules.[1] In the context of FXN

siRNA experiments, even minute amounts of RNase contamination can degrade your siRNA,

leading to reduced knockdown efficiency and inconsistent or failed experiments.[2] Given that

the goal of these experiments is often to precisely quantify the reduction of FXN mRNA,

protecting the integrity of both the siRNA and the target transcript is critical.

Q2: What are the primary sources of RNase contamination in the lab?
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A2: RNase contamination can originate from various sources within a laboratory environment.

Key sources include:

Human contact: Skin, hair, and saliva are major sources of RNases.[1]

Environment: Dust particles, bacteria, and mold present in the air and on surfaces can carry

RNases.[1]

Reagents and Solutions: Water and buffers can be contaminated if not properly treated.[3]

Laboratory Equipment: Pipettes, glassware, and plasticware can all be sources of

contamination if not decontaminated correctly.

Samples: The cells or tissues being studied contain endogenous RNases.[1]

Q3: How can I create an RNase-free work environment?

A3: Establishing a dedicated RNase-free workspace is crucial for the success of your FXN

siRNA experiments. Key practices include:

Designated Area: Set aside a specific bench or area solely for RNA work.

Regular Decontamination: Frequently clean benchtops, pipettes, and equipment with

commercially available RNase decontamination solutions (e.g., RNaseZap™).[2]

Dedicated Equipment: Use a dedicated set of pipettes, filter tips, and tubes for RNA work.

Personal Protective Equipment (PPE): Always wear powder-free gloves and a clean lab coat.

Change gloves frequently, especially after touching non-decontaminated surfaces.

Q4: Are there specific considerations for working with Friedreich's ataxia (FRDA) patient-

derived cells?

A4: While the fundamental principles of RNase-free handling apply to all cell lines, primary

cells, such as FRDA patient-derived fibroblasts, can be more sensitive than immortalized cell

lines. It is crucial to maintain optimal cell health and viability, as stressed cells may be more

susceptible to the cytotoxic effects of transfection reagents and any potential contaminants.[4]
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Always adhere to strict aseptic techniques and RNase-free practices when culturing and

handling these cells.

Troubleshooting Guides
Problem 1: Inconsistent or no knockdown of FXN mRNA.

Possible Cause Troubleshooting Step

siRNA Degradation

Verify siRNA Integrity: Run an aliquot of your

stock and working siRNA solutions on a

denaturing polyacrylamide gel to check for

degradation.

Improve RNase-Free Technique: Review your

entire workflow for potential sources of RNase

contamination, from solution preparation to cell

lysis.

Use RNase Inhibitors: Consider adding an

RNase inhibitor to your lysis buffer and other

relevant steps to protect the target FXN mRNA.

[3]

Low Transfection Efficiency

Optimize Transfection: Re-optimize your

transfection protocol by varying siRNA

concentration, transfection reagent volume, and

cell density.[4]

Use a Positive Control: Include a validated

positive control siRNA (e.g., targeting a

housekeeping gene) to confirm transfection

efficiency. A knockdown of 80% or higher for the

positive control is generally considered good.[5]

Ineffective siRNA Sequence

Test Multiple siRNAs: It is recommended to test

two to four different siRNA sequences for your

target gene.[1]

Problem 2: High variability in FXN knockdown between replicate experiments.
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Possible Cause Troubleshooting Step

Intermittent RNase Contamination

Reinforce RNase-Free Practices: Ensure

consistent and thorough decontamination of

your workspace and equipment before each

experiment.

Use Fresh Aliquots: Prepare single-use aliquots

of your siRNA and critical reagents to avoid

contaminating stock solutions.

Inconsistent Cell Culture Conditions

Maintain Consistent Cell Health: Use cells at a

consistent passage number and confluency for

each experiment. Healthy, actively dividing cells

generally transfect more efficiently.[2]

Avoid Antibiotics During Transfection: Antibiotics

can be toxic to cells when their permeability is

increased by transfection reagents.[6]

Pipetting Inaccuracies

Use Calibrated Pipettes: Ensure all pipettes are

properly calibrated, especially for small

volumes.

Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water
Diethylpyrocarbonate (DEPC) is used to inactivate RNases in water and buffers (note: DEPC

cannot be used with Tris-based buffers).

Add 0.1% (v/v) DEPC to the water to be treated (e.g., 1 ml of DEPC per 1 liter of water).

Shake vigorously to ensure the DEPC is well-dissolved.

Incubate the solution for at least 2 hours at 37°C, or overnight at room temperature.

Autoclave the treated water for at least 15-20 minutes to inactivate the DEPC. The

characteristic sweet aroma of ethanol indicates successful DEPC breakdown.
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Allow the water to cool completely before use.

Protocol 2: General Workflow for an RNase-Free FXN
siRNA Experiment
This protocol outlines the key steps with an emphasis on minimizing RNase contamination.

Preparation:

Thoroughly decontaminate the cell culture hood and all equipment (pipettes, tube racks)

with an RNase decontamination solution.

Use certified RNase-free plasticware (tubes, pipette tips).

Prepare all solutions (e.g., media, buffers for siRNA dilution) using DEPC-treated water or

commercially available nuclease-free water.

Cell Seeding:

The day before transfection, seed your cells (e.g., FRDA patient fibroblasts) in antibiotic-

free medium at a density that will result in 30-50% confluency at the time of transfection.

siRNA Transfection:

On the day of transfection, prepare your siRNA-transfection reagent complexes according

to the manufacturer's protocol. Perform all dilutions in RNase-free microcentrifuge tubes.

Gently add the complexes to the cells.

Incubate for the optimized duration (typically 24-72 hours).

Post-Transfection Analysis:

RNA Extraction: Lyse the cells directly in the culture plate using a lysis buffer containing an

RNase inhibitor. Proceed with your preferred RNA extraction protocol, maintaining RNase-

free conditions throughout.
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qPCR Analysis: Perform reverse transcription and quantitative PCR (qPCR) to assess

FXN mRNA levels. Always include a non-targeting control siRNA and untransfected cells

to accurately determine the specific knockdown.[4]

Visualizations
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Caption: Workflow for an RNase-free FXN siRNA experiment.
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Caption: Troubleshooting inconsistent FXN siRNA knockdown.
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Caption: Common sources of RNase contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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